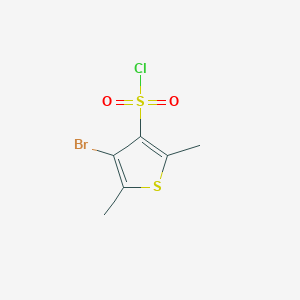

4-Bromo-2,5-dimethylthiophene-3-sulfonyl chloride

Description

Properties

IUPAC Name |

4-bromo-2,5-dimethylthiophene-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClO2S2/c1-3-5(7)6(4(2)11-3)12(8,9)10/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUNIRDJAHKLVGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)C)Br)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,5-dimethylthiophene-3-sulfonyl chloride typically involves the bromination of 2,5-dimethylthiophene followed by sulfonylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and sulfonylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,5-dimethylthiophene-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or a thiol group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

Substitution: Products include 4-substituted-2,5-dimethylthiophene-3-sulfonyl derivatives.

Reduction: Products include sulfonamides or thiols.

Oxidation: Products include sulfoxides or sulfones.

Scientific Research Applications

4-Bromo-2,5-dimethylthiophene-3-sulfonyl chloride is utilized in various scientific research applications, including:

Organic Synthesis: As a building block for the synthesis of more complex molecules.

Medicinal Chemistry: For the development of potential pharmaceutical compounds.

Material Science: In the synthesis of novel materials with unique electronic properties.

Biological Studies: As a probe or reagent in biochemical assays.

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-dimethylthiophene-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, making it useful in biochemical labeling and modification studies. The bromine atom can participate in halogen bonding interactions, influencing the compound’s behavior in various chemical environments .

Comparison with Similar Compounds

Similar Compounds

- 4-Chloro-2,5-dimethylthiophene-3-sulfonyl chloride

- 4-Fluoro-2,5-dimethylthiophene-3-sulfonyl chloride

- 4-Iodo-2,5-dimethylthiophene-3-sulfonyl chloride

Uniqueness

4-Bromo-2,5-dimethylthiophene-3-sulfonyl chloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in organic synthesis and material science .

Biological Activity

4-Bromo-2,5-dimethylthiophene-3-sulfonyl chloride is a chemical compound with significant potential in various biological applications. Its unique structure, characterized by the presence of a bromine atom and a sulfonyl chloride group, allows it to interact with biological systems in diverse ways. This article discusses its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₈BrClO₂S

- Molecular Weight : 239.55 g/mol

- IUPAC Name : this compound

The biological activity of this compound may involve:

- Enzyme Inhibition : The sulfonyl chloride group can mimic natural substrates, potentially inhibiting enzyme activity.

- Protein Interaction : It may disrupt protein-protein interactions due to its structural characteristics.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis.

| Compound | Activity | Reference |

|---|---|---|

| 4-Bromo-2,5-dimethylthiophene-3-sulfonamide | Antibacterial against E. coli | |

| Sulfonamide derivatives | Broad-spectrum antibacterial |

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Studies suggest that thiophene derivatives can induce apoptosis in cancer cells.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiophene derivatives, including this compound. The results showed significant inhibition of bacterial growth, suggesting its potential as an antibiotic agent.

- Cytotoxicity in Cancer Cells : Research involving human cancer cell lines demonstrated that the compound could reduce cell viability significantly. The mechanism was linked to the activation of apoptotic pathways, indicating its potential as a chemotherapeutic agent.

Toxicological Considerations

While the biological activities are promising, it is essential to consider the toxicological profile of this compound. Toxicity studies are crucial to understanding its safety and efficacy in therapeutic applications.

Q & A

Q. What are the key synthetic pathways for preparing 4-bromo-2,5-dimethylthiophene-3-sulfonyl chloride?

- Methodological Answer : Synthesis typically involves sequential functionalization of a thiophene scaffold. Begin with 2,5-dimethylthiophene, sulfonate at the 3-position using chlorosulfonic acid under controlled conditions (0–5°C, 2–4 hrs). Subsequent bromination at the 4-position can be achieved using -bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or via electrophilic substitution with in acetic acid. Purification via recrystallization (e.g., using hexane/ethyl acetate) or column chromatography (silica gel, :hexane) is critical to achieve >95% purity, as noted in analogous sulfonyl chloride syntheses .

Q. How should researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of NMR (to confirm methyl and aromatic proton environments), NMR (to identify sulfonyl and bromine-substituted carbons), and mass spectrometry (EI-MS or ESI-MS for molecular ion validation). For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) is recommended, as high-performance liquid chromatography (HLC) is a standard method for sulfonyl chlorides with >95% purity thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for sulfonamide formation using this compound?

- Methodological Answer : Discrepancies often arise from competing hydrolysis or steric hindrance from the 2,5-dimethyl groups. Systematically vary reaction parameters:

- Solvent polarity : Compare aprotic (e.g., THF) vs. polar aprotic (e.g., DMF) solvents.

- Temperature : Test low (0–10°C) vs. ambient (25°C) conditions to minimize hydrolysis.

- Catalysts : Screen bases (e.g., ) or coupling agents (e.g., DMAP).

Monitor reaction progress via NMR or LC-MS to identify intermediates/byproducts. Document kinetic profiles to optimize conditions .

Q. What strategies mitigate thermal instability during storage or reactions?

- Methodological Answer : This compound’s stability is influenced by its sulfonyl chloride group, which is prone to hydrolysis. Recommendations:

- Storage : Under inert atmosphere (argon) at –20°C in anhydrous or acetonitrile.

- Handling : Use flame-dried glassware and molecular sieves (3Å) in reaction mixtures.

- Decomposition analysis : Conduct thermogravimetric analysis (TGA) to identify decomposition onset (e.g., melting points of analogous compounds range 63–65°C ).

Notes for Experimental Design

- Regioselectivity challenges : The 2,5-dimethyl groups may sterically hinder bromination; confirm regiochemistry via NOESY or X-ray crystallography if feasible.

- Contradiction handling : Cross-validate synthetic protocols using independent characterization methods (e.g., IR spectroscopy for sulfonyl group confirmation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.